molecular formula C14H15NO4 B2443712 Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate CAS No. 100944-55-6

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate

Cat. No. B2443712
CAS RN: 100944-55-6
M. Wt: 261.277
InChI Key: WUIPHQPYGMFCRH-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate” is a chemical compound with the molecular formula C14H15NO4 . It has a molar mass of 261.27 . This compound is used in various applications in scientific research.


Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.271±0.06 g/cm3 . Its melting point is 82-83 °C (Solv: hexane (110-54-3)), and its boiling point is predicted to be 465.7±45.0 °C .

Scientific Research Applications

1. Aldose Reductase Inhibitors for Diabetic Complications

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate derivatives have been investigated for their potential as aldose reductase inhibitors. These inhibitors are significant in the development of novel drugs for treating diabetic complications. A study highlighted the synthesis of iminothiazolidin-4-one acetate derivatives with observed potent aldose reductase inhibitory potency, suggesting their potential in diabetic treatments (Ali et al., 2012).

2. Antimicrobial and Antioxidant Properties

Research has also been conducted on compounds derived from this compound for their antimicrobial and antioxidant activities. These studies focus on understanding how structural variations of the compound influence its efficacy against various microbes and oxidative stress (Sonia et al., 2013).

3. Inhibition of COX-2 and 5-LOX

A range of derivatives of this compound has been synthesized and tested for their inhibitory activity against COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase). These compounds have shown notable inhibitory activity, indicating their potential as anti-inflammatory agents (Reddy et al., 2008).

4. Novel Catalyst Development

The compound's derivatives have been used in the development of new catalysts, particularly in palladium(II) complexes. These catalysts have shown remarkable activity in Heck coupling reactions, which are crucial in organic synthesis (Tubaro et al., 2005).

5. Antitumor Activity

Several studies have explored the antitumor properties of derivatives of this compound. These investigations include synthesis, molecular modeling, and evaluation of their efficacy against various cancer cell lines, demonstrating the compound's potential in cancer therapy (Hassan et al., 2020).

properties

IUPAC Name

methyl (2Z)-2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-13(16)8-12-14(17)19-9-11(15-12)7-10-5-3-2-4-6-10/h2-6,8,11,15H,7,9H2,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIPHQPYGMFCRH-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)OCC(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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